molecular formula C22H29N3S B2389492 ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione CAS No. 1005889-23-5

((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione

Cat. No. B2389492
CAS RN: 1005889-23-5
M. Wt: 367.56
InChI Key: UTNDIFVTQISUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione), also known as TBDPT, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and properties, which make it a useful tool for studying various biochemical and physiological processes.

Mechanism of Action

The exact mechanism of action of ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione is not yet fully understood. However, it is believed that this compound binds to certain receptors in the body, which then triggers certain biochemical and physiological processes. This compound has also been found to interact with certain enzymes in the body, which may affect the activity of those enzymes. In addition, this compound may also interact with certain proteins in the body, which may affect their activity as well.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, this compound has been found to have an effect on the production of certain hormones in the body, such as cortisol and testosterone. This compound has also been found to have an effect on the activity of certain enzymes, such as phosphodiesterase and adenylate cyclase. Additionally, this compound has been found to have an effect on the activity of certain proteins, such as G-proteins.

Advantages and Limitations for Lab Experiments

((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione has several advantages for use in laboratory experiments. First, this compound is relatively easy to synthesize and is relatively stable, meaning that it can be stored for long periods of time without significant degradation. Additionally, this compound is relatively non-toxic and has low solubility, meaning that it can be used in a wide range of concentrations without the risk of toxicity.
However, this compound also has some limitations for use in laboratory experiments. First, this compound is relatively expensive to synthesize, meaning that it is not always cost-effective for large-scale experiments. Additionally, this compound has a relatively short half-life, meaning that it must be used quickly after synthesis. Finally, this compound is not always easy to obtain, as it is not widely available commercially.

Future Directions

There are many potential future directions for research involving ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione. For example, further research could be done to better understand the exact mechanism of action of this compound and its effects on various biochemical and physiological processes. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its potential use as a drug or as a tool to study certain diseases. Finally, further research could be done to explore the potential industrial applications of this compound, such as its potential use as a catalyst in certain chemical reactions.

Synthesis Methods

((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione is synthesized through a multi-step process that involves the use of a variety of reagents and catalysts. The first step is the reaction of tert-butyl amine with 4-diphenylmethylpiperazine, which produces the intermediate compound 4-(diphenylmethyl)-1-piperazinyl)-N-t-butylmethanamine. This intermediate compound is then reacted with thiourea to produce this compound. The reaction of the intermediate with thiourea is catalyzed by a base such as sodium hydroxide. The overall reaction is as follows:
4-diphenylmethylpiperazine + tert-butyl amine + thiourea → this compound

Scientific Research Applications

((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. For example, this compound has been used to study the effects of certain hormones on cellular processes. It has also been used to study the effects of certain drugs on the body, as well as to study the effects of certain environmental factors on the body. Additionally, this compound has been used to study the effects of certain genetic mutations on the body.

properties

IUPAC Name

4-benzhydryl-N-tert-butylpiperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3S/c1-22(2,3)23-21(26)25-16-14-24(15-17-25)20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNDIFVTQISUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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